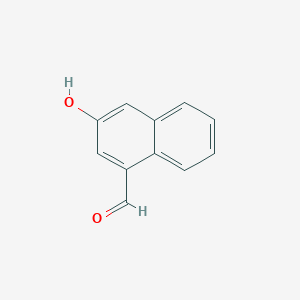

3-Hydroxy-1-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQXZXTFCITAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529923 |

Source

|

| Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91136-43-5 |

Source

|

| Record name | 3-Hydroxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 3-Hydroxy-1-naphthaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-1-naphthaldehyde

This compound is a bifunctional aromatic compound featuring a rigid naphthalene scaffold substituted with hydroxyl and aldehyde groups.[1] This specific arrangement of functional groups imparts unique chemical reactivity and photophysical properties, establishing the molecule as a critical intermediate and building block in diverse fields of advanced chemical research.[1] Its molecular structure allows it to serve as a precursor in the synthesis of complex pharmaceuticals, a platform for developing fluorescent chemosensors for metal ion detection, and a key component in novel materials science applications.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust synthesis protocol and a comprehensive characterization workflow, grounding theoretical principles in practical, field-proven methodologies.

Section 1: Synthesis via Vilsmeier-Haack Formylation

Rationale for Method Selection

The introduction of a formyl (-CHO) group onto an aromatic ring, known as formylation, is a cornerstone of synthetic organic chemistry. While several methods exist, including the Duff[2][3] and Reimer-Tiemann reactions, the Vilsmeier-Haack reaction offers a highly effective and regioselective approach for electron-rich aromatic systems such as naphthols.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][6] This reagent acts as a mild electrophile, which is crucial for achieving high regioselectivity.

For the synthesis of this compound, the logical precursor is 2-naphthol. The hydroxyl group is a potent activating and ortho-, para-directing group. The Vilsmeier-Haack reaction preferentially directs the formylation to the highly activated C1 position (ortho to the hydroxyl group), yielding the desired product with high efficiency over other potential isomers.

Reaction Mechanism

The synthesis proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the 2-naphthol ring.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of 2-naphthol attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs selectively at the C1 position due to electronic activation by the C2 hydroxyl group.

-

Aromatization and Hydrolysis: The resulting intermediate is deprotonated to restore the aromaticity of the naphthalene ring. The final step involves aqueous work-up, where the iminium salt is hydrolyzed to yield the final aldehyde product, this compound.[4]

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

2-Naphthol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and hot plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve 2-naphthol (1 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Preparation: In a separate flask, add anhydrous DMF (3 equivalents) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Addition to Naphthol: Add the freshly prepared Vilsmeier reagent to the cooled 2-naphthol solution dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by water. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, 1 M HCl.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a pale yellow crystalline solid.[1]

Section 2: Comprehensive Characterization

Once synthesized, the identity and purity of the product must be rigorously confirmed. The following workflow outlines the standard analytical techniques employed.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [1][7] |

| Molecular Weight | 172.18 g/mol | [1][7] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 138 - 142 °C | [1][7] |

| CAS Number | 91136-43-5 | [1][8] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded on a solid sample using KBr pellet or ATR techniques. Key vibrational frequencies confirm the presence of the hydroxyl and aldehyde groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850 & ~2750 | C-H stretch (Fermi doublet) | Aldehyde |

| ~1660 | C=O stretch | Conjugated Aldehyde |

| ~1500-1600 | C=C stretch | Aromatic Ring |

Rationale: The broad O-H stretch is characteristic of hydrogen-bonded phenols. The C=O stretch appears at a lower frequency than a typical aldehyde (~1720 cm⁻¹) due to conjugation with the naphthalene ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~9.0-9.5 (broad) | Singlet (s) | 1H | Phenolic proton (-OH) |

| ~7.2-8.5 | Multiplets (m) | 6H | Aromatic protons |

Rationale: The aldehyde proton is highly deshielded and appears as a sharp singlet far downfield.[9] The phenolic proton signal can be broad and its position is solvent-dependent. The remaining six protons on the naphthalene ring will appear as a complex series of multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Carbon Type |

| ~192 | Carbonyl (C=O) |

| ~160 | Aromatic (C-OH) |

| ~110-140 | Aromatic (C-H and C-C) |

Rationale: The aldehyde carbonyl carbon is the most deshielded carbon atom. The carbon atom attached to the electron-donating hydroxyl group (C3) will appear at a high chemical shift, while the remaining aromatic carbons will resonate in the typical 110-140 ppm range.

Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound and offers insights into its fragmentation pattern, further confirming its structure.

| m/z Value | Interpretation |

| ~172.05 | [M]⁺, Molecular Ion Peak |

| ~171 | [M-H]⁺, Loss of a hydrogen radical |

| ~144 | [M-CO]⁺, Loss of carbon monoxide |

| ~143 | [M-CHO]⁺, Loss of the formyl radical |

| ~115 | Fragmentation of the naphthalene ring |

Rationale: The molecular ion peak [M]⁺ directly confirms the molecular weight of 172.18 g/mol .[1] Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical, the formyl radical, or a neutral carbon monoxide molecule.[10]

Section 3: Applications and Future Directions

The unique structure of this compound makes it a valuable compound in several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a key intermediate for building more complex molecular architectures found in biologically active compounds and potential drug candidates.[1] Its derivatives have shown antimicrobial and antioxidant properties.[1]

-

Fluorescent Probes: The naphthalene core provides inherent fluorescence. The hydroxyl and aldehyde groups can act as binding sites for metal ions, leading to changes in its fluorescent properties. This allows for its use in the design of sensitive and selective chemosensors.[1]

-

Coordination Chemistry: The compound can act as a ligand, forming stable complexes with various transition metals. These metal complexes are investigated for their catalytic activity and potential applications in materials science.[1]

Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of this compound via the Vilsmeier-Haack reaction, a method well-suited for this class of compounds. Furthermore, a comprehensive and systematic characterization workflow employing modern analytical techniques has been outlined. The data and protocols presented herein provide researchers and scientists with a validated framework for producing and confirming the identity of this versatile chemical building block, paving the way for its application in drug discovery, sensor development, and advanced materials.

References

- 1. Buy this compound | 91136-43-5 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 91136-43-5|this compound|BLD Pharm [bldpharm.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. 1-Naphthalenecarboxaldehyde, 2-hydroxy- [webbook.nist.gov]

Introduction: The Significance of 3-Hydroxy-1-naphthaldehyde and its Solubility

An In-depth Technical Guide to the Solubility of 3-Hydroxy-1-naphthaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound featuring a naphthalene scaffold substituted with hydroxyl and aldehyde groups.[1] Its molecular structure, a yellow crystalline solid with a molecular weight of 172.18 g/mol , makes it a valuable precursor and intermediate in diverse fields.[1][2] In drug development, it serves as a building block for novel therapeutic agents, leveraging its biological activities which include antimicrobial and antioxidant properties.[1] Furthermore, its inherent fluorescent properties are harnessed in the design of chemosensors for detecting metal ions and other analytes.[1]

For professionals in pharmaceutical and materials science, understanding the solubility of this compound is not merely a technical detail—it is a critical parameter that governs its utility. Solubility influences everything from reaction kinetics in synthesis to bioavailability in drug formulations and is a cornerstone of early-stage drug discovery and lead optimization.[3][4][5] Poor solubility can lead to unreliable in-vitro test results, underestimated toxicity, and ultimately, the failure of a promising drug candidate.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both foundational principles and actionable experimental protocols.

Part 1: Theoretical Foundations of Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The interplay between its hydrophobic and hydrophilic features dictates its behavior in various solvents.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₁₁H₈O₂[1]

-

Core Structure: A rigid, bicyclic aromatic naphthalene ring system. This large hydrocarbon backbone is inherently nonpolar and hydrophobic, limiting the compound's solubility in aqueous media.[1]

-

Functional Groups: It possesses a polar hydroxyl (-OH) group at the 3-position and a polar aldehyde (-CHO) group at the 1-position.[1] These groups are the primary sites for intermolecular interactions.

-

Intermolecular Forces: The compound's relatively high melting point of 138-142°C is indicative of strong intermolecular forces in its crystalline state, primarily hydrogen bonding facilitated by the hydroxyl group.[1][2]

The Principle of "Like Dissolves Like": The solubility behavior of this compound is best explained by the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.

-

Aqueous Solubility: The compound's aqueous solubility is limited. While the hydroxyl and aldehyde groups can form hydrogen bonds with water molecules, the large, nonpolar naphthalene surface area dominates, making the overall molecule hydrophobic.[1][6]

-

Organic Solvent Solubility: this compound shows excellent solubility in most organic solvents.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and aldehyde groups of the solute, leading to high solubility.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the polar C=O and O-H bonds of the solute.[1][7][8] DMSO is particularly effective for preparing stock solutions for biological assays.[1]

-

Nonpolar/Weakly Polar Solvents (e.g., Chloroform, Ether): The large naphthalene ring allows for favorable van der Waals interactions with these solvents, contributing to its solubility.[1]

-

The specific positioning of the functional groups on the naphthalene ring creates a unique electronic and steric environment that influences its precise solubility and reactivity profile compared to other isomers.[1]

Part 2: Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in public literature, a qualitative profile can be established based on its known chemical properties. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Solvent Class | Solvent Example | Qualitative Solubility | Primary Interaction Mechanism |

| Polar Protic | Ethanol, Methanol | Readily Soluble[1] | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, DMSO | Readily Soluble[1] | Dipole-Dipole, Hydrogen Bond Acceptance |

| Weakly Polar | Chloroform, Ether | Readily Soluble[1] | Dipole-Dipole, London Dispersion Forces |

| Aqueous | Water | Limited/Low[1] | Unfavorable Hydrophobic Interactions |

Part 3: Experimental Determination of Thermodynamic Solubility

Determining the precise thermodynamic (or equilibrium) solubility is essential for pre-formulation studies and lead optimization.[4][9] The Shake-Flask Method is universally regarded as the "gold standard" for this purpose due to its reliability.[9][10]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow of the Shake-Flask method for solubility.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

-

Rationale: This protocol is designed to achieve a true equilibrium between the undissolved solid and the saturated solution, providing a highly accurate measure of thermodynamic solubility.

-

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure saturation is reached and maintained.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete separation, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining micro-particulates. This step is crucial to avoid artificially high results from suspended solids.

-

Quantification: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method (see Protocol 2).

-

Analysis: Determine the concentration of the diluted solution using a validated analytical technique like UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the original solubility, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

-

Protocol 2: Quantification by UV-Vis Spectroscopy

-

Rationale: this compound possesses a chromophore (the naphthalene ring system) that absorbs UV light, making UV-Vis spectroscopy a rapid and effective method for quantification.[11][12] The method relies on the Beer-Lambert law, which correlates absorbance with concentration.

-

Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). Using λmax for measurements maximizes sensitivity and minimizes deviations from the Beer-Lambert law.

-

Prepare Standards: Create a series of standard solutions of known concentrations from a precisely weighed stock solution of this compound. The concentration range should bracket the expected concentration of the diluted sample from Protocol 1.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

-

Measure Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment.

-

Calculate Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample.[13] Finally, multiply by the dilution factor to determine the solubility of the original saturated solution.

-

Part 4: High-Throughput Screening and Kinetic Solubility

In early-stage drug discovery, where hundreds or thousands of compounds are evaluated, the time-consuming nature of the shake-flask method is a significant bottleneck.[10] Here, kinetic solubility assays are employed for high-throughput screening.[4]

Caption: General workflow for a kinetic solubility assay.

Kinetic vs. Thermodynamic Solubility:

-

Thermodynamic Solubility: The true equilibrium value, measured when a solid is in equilibrium with its saturated solution. It is the most accurate and relevant value for biopharmaceutical characterization.[10]

-

Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[3] This method is fast and requires very little compound.[4] However, because it starts from a dissolved state and can form a supersaturated solution, it often overestimates the true thermodynamic solubility.[9]

Expertise in Context: For drug discovery professionals, the choice of method is dictated by the stage of research. Kinetic solubility is a pragmatic choice for ranking large numbers of early-stage compounds for potential issues. In contrast, thermodynamic solubility is indispensable for later-stage lead optimization and pre-formulation, where precise data is required to develop a viable drug product.[4]

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective application in scientific research and development. Its solubility profile is governed by a balance between the hydrophobic naphthalene core and the hydrophilic hydroxyl and aldehyde functional groups. While it exhibits excellent solubility in a range of organic solvents, its aqueous solubility is limited. For precise characterization, the shake-flask method remains the definitive standard for determining thermodynamic solubility. However, for the high-throughput demands of modern drug discovery, kinetic solubility assays provide a rapid and valuable screening tool. By applying the principles and protocols outlined in this guide, researchers can confidently assess the solubility of this compound, enabling more efficient and successful scientific outcomes.

References

- 1. Buy this compound | 91136-43-5 [smolecule.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scirp.org [scirp.org]

- 13. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-Hydroxy-1-naphthaldehyde: In-Depth Analysis for Research and Development

This technical guide provides a detailed exploration of the spectroscopic properties of 3-Hydroxy-1-naphthaldehyde, a key aromatic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data of this compound is fundamental for its identification, purity assessment, and the prediction of its chemical behavior. This document synthesizes theoretical principles with practical insights to offer a comprehensive analytical overview.

Introduction to this compound

This compound, with the chemical formula C₁₁H₈O₂ and CAS number 91136-43-5, is a bifunctional molecule featuring a naphthalene core substituted with a hydroxyl (-OH) and a formyl (-CHO) group.[1] This substitution pattern imparts a unique electronic and structural profile, making it a valuable precursor in the synthesis of Schiff bases, metal complexes, and various heterocyclic compounds with potential biological activities, including antimicrobial properties.[2][3] Accurate spectroscopic characterization is the cornerstone of its application in any synthetic or analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility and accurate interpretation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic, hydroxyl, and aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the naphthalene ring.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Hydroxyl (-OH) | 5.0 - 10.0 (solvent dependent) | Broad Singlet (br s) | N/A | The chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal may be broad. |

| Aromatic (H2, H4) | 7.0 - 8.0 | Singlet (s) or Doublet (d) | ~1-3 | These protons are on the same ring as the substituents and their chemical shifts and multiplicities will depend on the coupling with each other. |

| Aromatic (H5, H6, H7, H8) | 7.5 - 8.5 | Multiplet (m) | Various | These protons on the unsubstituted ring will show complex splitting patterns due to ortho, meta, and para couplings. |

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 200 | The carbonyl carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom. |

| C3 (C-OH) | 155 - 165 | The carbon atom attached to the hydroxyl group is shielded compared to the carbonyl carbon but deshielded relative to unsubstituted aromatic carbons. |

| C1 (C-CHO) | 130 - 140 | The carbon atom bearing the aldehyde group. |

| Quaternary Carbons | 120 - 140 | The chemical shifts of the quaternary carbons in the naphthalene ring will vary based on their position relative to the substituents. |

| CH Carbons | 110 - 130 | The protonated aromatic carbons will appear in this region. |

For comparison, the related compound 1-naphthaldehyde shows a carbonyl signal at 193.7 ppm and aromatic signals between 124.9 and 136.8 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the hydroxyl and carbonyl groups.

Experimental Protocol: FTIR Spectroscopy

Methodology:

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Workflow for FTIR Analysis

References

Tautomerism in Hydroxynaphthaldehyde Derivatives: A Technical Guide for Advanced Research and Development

Preamble: Beyond Static Structures

In the realm of molecular science, particularly within drug discovery and materials development, the static representation of a molecule often belies its dynamic nature. Tautomerism, a form of constitutional isomerism, represents a critical aspect of this dynamism, where molecules exist as a mixture of readily interconvertible isomers. For hydroxynaphthaldehyde derivatives, this phenomenon, primarily manifesting as keto-enol tautomerism, is not merely a chemical curiosity but a pivotal factor governing their physicochemical properties, including color (chromism), fluorescence, and biological activity. This guide provides an in-depth exploration of the core principles, analytical methodologies, and influential factors governing tautomerism in this important class of compounds, offering a framework for its strategic manipulation in research and development.

The Fundamental Equilibrium: Keto-Enol Tautomerism in Hydroxynaphthaldehydes

Hydroxynaphthaldehyde derivatives, particularly those with a hydroxyl group ortho to the aldehyde functionality (e.g., 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde), exhibit a dynamic equilibrium between two primary tautomeric forms: the enol-imine and the keto-amine form, especially in their Schiff base derivatives.[1][2] The enol form is characterized by an aromatic hydroxyl group, while the keto form features a quinone-like structure with a ketone group and an N-H bond.

The interconversion between these tautomers involves an intramolecular proton transfer, a process significantly influenced by the formation of a strong intramolecular hydrogen bond (IHB) between the hydroxyl proton and the imine nitrogen (in Schiff bases) or the carbonyl oxygen.[3][4][5][6] This IHB is a key stabilizing feature of the system.

Caption: Keto-enol tautomeric equilibrium in hydroxynaphthaldehyde Schiff bases.

Probing the Equilibrium: A Multi-faceted Analytical Approach

Characterizing the tautomeric equilibrium requires a suite of spectroscopic and computational techniques. The choice of method depends on the specific information sought, from quantifying the tautomer ratio to elucidating the kinetics of interconversion.

UV-Visible Spectroscopy: A Window into Tautomer Populations

UV-Vis spectroscopy is a powerful and accessible tool for quantifying the relative populations of tautomers in solution.[3][7][8] The enol and keto forms possess distinct electronic structures and, consequently, different absorption maxima.

-

Enol Form: Typically exhibits absorption bands at shorter wavelengths (less than 400 nm).[1][9]

-

Keto Form: Characterized by a new absorption band at longer wavelengths (greater than 400 nm), particularly in polar solvents.[1][9]

The appearance and intensity of the band above 400 nm are often indicative of the presence and proportion of the keto tautomer.[1]

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

-

Solution Preparation: Prepare solutions of the hydroxynaphthaldehyde derivative in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, ethanol, DMSO) at a known concentration (e.g., 10⁻⁴ M).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 250-600 nm) using a calibrated spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis:

-

Identify the absorption maxima corresponding to the enol and keto forms.

-

The equilibrium constant (KT = [keto]/[enol]) can be estimated from the ratio of the absorbances of the keto and enol bands (KT = Aketo / Aenol), assuming equal molar absorptivity or after determining the molar absorptivity of each form.[10]

-

For more complex, overlapping spectra, chemometric approaches can be employed for quantitative analysis.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy provides detailed structural information, allowing for the direct observation and quantification of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[11][12][13][14]

-

¹H NMR: The chemical shift of the labile proton is a key indicator. In the enol form, an O-H proton signal is observed, while in the keto form, an N-H proton signal appears, often at a different chemical shift.[15]

-

¹³C NMR: The chemical shifts of the carbon atoms directly involved in the tautomerism (e.g., the C-O and C=N carbons) are significantly different between the enol and keto forms, providing a reliable method for calculating the percentage of each tautomer.[9]

Experimental Protocol: ¹H and ¹³C NMR for Tautomer Analysis

-

Sample Preparation: Dissolve a precise amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the equilibrium.

-

Data Analysis:

-

Assign the signals corresponding to each tautomer based on chemical shifts and coupling constants.

-

Integrate the non-overlapping signals of the enol and keto forms in the ¹H NMR spectrum to determine their relative concentrations.

-

In ¹³C NMR, the chemical shifts of specific carbons can be used to calculate the tautomeric ratio by comparing them to the shifts of model compounds representing the pure enol and keto forms.[9]

-

Fluorescence Spectroscopy: Exploring Excited-State Dynamics

Hydroxynaphthaldehyde derivatives can exhibit interesting fluorescence properties, including excited-state intramolecular proton transfer (ESIPT).[16][17][18] This process, where the proton transfer occurs in the excited state, can lead to a large Stokes shift and dual fluorescence, with the emission from the keto tautomer being significantly red-shifted. The efficiency of ESIPT is intimately linked to the ground-state tautomeric equilibrium.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for complementing experimental data.[3][19][20] These calculations can:

-

Predict the relative stabilities of the tautomers in the gas phase and in different solvents.

-

Elucidate the structure and strength of the intramolecular hydrogen bond.

-

Simulate spectroscopic data (NMR, UV-Vis) to aid in experimental assignments.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static but is highly sensitive to the molecular environment and structural modifications. Understanding these influences is crucial for controlling the properties of hydroxynaphthaldehyde derivatives.

The Role of the Solvent: A Polarizing Effect

Solvent polarity is a dominant factor in determining the tautomeric equilibrium.[3][7][8]

-

Nonpolar Solvents (e.g., cyclohexane, CCl₄): In these environments, the enol form is generally favored.[7][16]

-

Polar Solvents (e.g., ethanol, DMSO): Increasing solvent polarity shifts the equilibrium towards the more polar keto form.[3][7][8] This is because the quinone-like structure of the keto tautomer has a larger dipole moment and is better stabilized by polar solvent molecules.[4] Polar protic solvents can further stabilize the keto form through intermolecular hydrogen bonding.[16][21]

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Cyclohexane | 2.02 | Enol |

| Chloroform | 4.81 | Enol/Keto Mixture |

| Ethanol | 24.55 | Keto |

| Acetonitrile | 37.5 | Keto |

| DMSO | 46.7 | Keto |

Table 1: General trend of solvent polarity on the tautomeric equilibrium of hydroxynaphthaldehyde Schiff bases.

pH: A Proton-Driven Shift

The pH of the medium can significantly influence the tautomeric equilibrium, especially in aqueous or partially aqueous solutions.[10]

-

Acidic Conditions (pH 4-7): In some Schiff bases, a nitrilium ion can be formed, which can influence the observed spectra.[10]

-

Basic Conditions (pH 8-10): An increase in pH can lead to the disappearance of the nitrilium ion and an increase in the relative concentration of the keto form.[10]

Caption: Influence of pH on the tautomeric equilibrium.

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents on the aromatic rings can modulate the tautomeric equilibrium. However, the effects can be complex. Both electron-donating (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing (e.g., -CN, -NO₂) substituents have been observed to decrease the tautomerization constant (KT) in some systems, independent of solvent polarity.[3] This suggests that substituents can influence the stability of both tautomers, and the net effect on the equilibrium is a balance of these interactions.

Implications and Applications in Drug Development and Beyond

The ability of hydroxynaphthaldehyde derivatives to exist in different tautomeric forms has significant implications for their application, particularly in drug development.

-

Receptor Binding: Tautomers can exhibit different shapes, hydrogen bonding capabilities, and electronic distributions. Consequently, one tautomer may bind to a biological target with significantly higher affinity than the other. Understanding the predominant tautomeric form under physiological conditions is therefore critical for rational drug design.

-

Pharmacokinetics: The lipophilicity and membrane permeability of a drug can be influenced by its tautomeric state. A shift in the equilibrium can alter a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

-

Fluorescent Probes: The tautomerism-driven fluorescence properties of these compounds make them excellent candidates for developing sensors for ions and biomolecules.[22][23][24] The change in the tautomeric equilibrium upon binding to an analyte can result in a detectable change in the fluorescence signal.

-

Materials Science: The chromism associated with tautomerism makes these compounds interesting for applications in molecular switches, photochromic materials, and dyes.

Conclusion: A Dynamic Perspective for Innovation

Tautomerism in hydroxynaphthaldehyde derivatives is a multifaceted phenomenon governed by a delicate interplay of intramolecular forces and environmental factors. A comprehensive understanding of this dynamic equilibrium, achieved through a combination of advanced analytical techniques and computational modeling, is paramount for researchers, scientists, and drug development professionals. By embracing this dynamic perspective, we can unlock the full potential of these versatile molecules, enabling the design of more effective therapeutics, sensitive diagnostics, and innovative materials.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Tautomerism of 2-hydroxynaphthaldehyde Schiff bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 13. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Collection - Tautomerism in Hydroxynaphthaldehyde Anils and Azo Analogues:â a Combined Experimental and Computational Study - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Development of an assay for colorimetric and fluorometric detection of H 2 S - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04339A [pubs.rsc.org]

- 23. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of 3-Hydroxy-1-naphthaldehyde

Abstract

3-Hydroxy-1-naphthaldehyde is a pivotal aromatic aldehyde that has carved a significant niche as a versatile intermediate in synthetic organic chemistry. Characterized by a naphthalene core functionalized with both a hydroxyl (-OH) and an aldehyde (-CHO) group, its unique electronic and structural properties have made it an indispensable building block for a wide array of complex molecules.[1] This guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthetic methodologies, and the expansion of its applications. We will dissect classical formylation reactions, such as the Reimer-Tiemann and Duff reactions, and contrast them with more modern, efficient methods like the Vilsmeier-Haack reaction. The narrative emphasizes the causality behind experimental choices, offering insights into the mechanistic underpinnings that have guided its synthesis over the past century. Furthermore, this document highlights its contemporary significance in the development of advanced materials, fluorescent chemosensors, and pharmacologically active compounds.

Introduction: The Molecular Architect's Keystone

This compound (C₁₁H₈O₂) is a pale yellow crystalline solid with a molecular weight of 172.18 g/mol .[2] Its structure, featuring a hydroxyl group at the C3 position and a formyl group at the C1 position of the naphthalene ring, imparts a unique reactivity profile. The electron-donating hydroxyl group activates the aromatic system towards electrophilic substitution, while the electron-withdrawing aldehyde group provides a reactive site for nucleophilic addition and condensation reactions.[1] This duality makes it a highly sought-after precursor in organic synthesis.

Key Physicochemical Properties:

-

Appearance: Pale yellow solid[2]

-

Molecular Formula: C₁₁H₈O₂[2]

-

Molecular Weight: 172.18 g/mol [2]

-

Melting Point: 138-142 °C[2]

-

Solubility: Readily soluble in common organic solvents like ethanol, acetone, and chloroform, but has low solubility in water.[1]

The strategic placement of its functional groups is key to its utility, influencing its electronic properties and making it a valuable component in the synthesis of Schiff bases, dyes, and pharmaceutical agents.[1]

Genesis: The Dawn of Naphthaldehyde Synthesis

The history of this compound is intrinsically linked to the broader development of formylation reactions for phenols and naphthols. While a definitive "discovery" paper for this specific isomer is elusive in early literature, its synthesis emerged from the application of classical organic reactions developed in the late 19th and early 20th centuries to introduce aldehyde functionalities onto activated aromatic rings.

The most probable route for its initial synthesis was the Reimer-Tiemann reaction , first reported in 1876 by Karl Reimer and Ferdinand Tiemann.[3][4][5] This reaction provided one of the first general methods for the ortho-formylation of phenols using chloroform in a basic medium.[5] Given that 3-hydroxynaphthalene (β-naphthol) was a readily available coal tar derivative, its subjection to Reimer-Tiemann conditions would have been a logical step for chemists of the era exploring the reactivity of naphthalene derivatives.

The reaction's significance lies in its use of dichlorocarbene (:CCl₂) as the key electrophile, a novel concept at the time.[3][5] Although revolutionary, the reaction was often plagued by moderate yields (typically 20-60%) and the formation of side products, including the corresponding para-isomer and dichloromethyl-substituted cyclohexadienones.[3][4]

The Evolution of Synthetic Methodologies

The quest for higher yields, greater selectivity, and milder reaction conditions has driven the evolution of synthetic routes to this compound. Below is a comparative analysis of the key methodologies.

Classical Formylation Reactions

This reaction involves the treatment of a phenol or naphthol with chloroform (CHCl₃) and a strong base, typically aqueous sodium or potassium hydroxide.[3] The reaction proceeds via the in-situ generation of dichlorocarbene, which then attacks the electron-rich phenoxide ring.

Causality in Experimental Design:

-

Strong Base: The hydroxide base is crucial for two reasons: first, to deprotonate the phenol to the more nucleophilic phenoxide ion, and second, to react with chloroform to generate the dichlorocarbene electrophile.[5]

-

Biphasic System: Due to the poor solubility of hydroxides in chloroform, the reaction is often run in a two-phase system, necessitating vigorous stirring or the use of a phase-transfer catalyst to bring the reactants together.[5]

-

Ortho-Selectivity: The preferential formation of the ortho-aldehyde is a hallmark of this reaction, believed to be due to coordination between the phenoxide oxygen and the incoming carbene, which directs the electrophile to the adjacent position.[3]

Caption: Mechanism of the Reimer-Tiemann Reaction.

First described by James C. Duff in the 1930s and 40s, this reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[6][7] It is another method for achieving ortho-formylation of phenols.[7][8]

Causality in Experimental Design:

-

HMTA as Formyl Source: HMTA serves as a stable, solid source of a formyl equivalent. In an acidic environment, it decomposes to generate an electrophilic iminium ion species that attacks the aromatic ring.[6]

-

Acidic Medium: The acid is necessary to protonate and activate the HMTA, initiating the formation of the electrophile.

-

Hydrolysis Step: The initial product is a benzylamine-type intermediate which, upon acidic hydrolysis during workup, releases the final aldehyde product.[7]

-

Limitations: The Duff reaction is known for being generally inefficient with low yields, although modifications have been developed to improve its efficacy.[7][9][10]

The Vilsmeier-Haack Reaction: A Modern Approach

Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction has become one of the most reliable and versatile methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] It employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[13][14]

Causality in Experimental Design:

-

Vilsmeier Reagent: The reaction of DMF with POCl₃ generates a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[12][13][14] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making the reaction highly selective for activated rings like phenols and anilines.[13]

-

Mild Conditions: The reaction typically proceeds under much milder conditions than the Reimer-Tiemann reaction, often at temperatures ranging from 0 °C to 80 °C, leading to fewer side products and cleaner reactions.[14]

-

High Yields: The Vilsmeier-Haack reaction is renowned for providing good to excellent yields of the desired aldehyde, making it the preferred method in many modern synthetic applications.

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Typical Yield | Advantages | Disadvantages |

| Reimer-Tiemann | Phenol, CHCl₃, aq. NaOH/KOH | Biphasic, heating required[5] | 20-60%[3] | High ortho-selectivity; uses inexpensive reagents. | Moderate yields; harsh basic conditions; use of chloroform.[3][4] |

| Duff Reaction | Phenol, Hexamethylenetetramine, Acid | Heating (85-120°C)[6] | 20-80% (variable)[6] | Milder than Reimer-Tiemann; avoids chloroform. | Often low and variable yields; requires acidic conditions.[6][7] |

| Vilsmeier-Haack | Phenol, DMF, POCl₃ | Mild (0-80°C)[14] | >70% (often) | High yields; mild conditions; high selectivity.[15] | Requires anhydrous conditions; reagents are more expensive. |

Historical Significance and Evolving Applications

The utility of this compound has expanded dramatically since its initial synthesis.

-

Dye and Pigment Synthesis: Historically, naphthaldehyde derivatives were crucial intermediates in the synthesis of dyes. The reactive aldehyde and hydroxyl groups allow for the construction of complex conjugated systems responsible for color.

-

Fluorescent Chemosensors: In modern chemistry, it is a cornerstone for creating fluorescent probes.[1] Condensation with various amines produces Schiff bases that exhibit fluorescence quenching or enhancement upon binding with specific metal ions like Al³⁺.[16] The naphthalene moiety provides the core fluorophore, whose electronic properties are modulated by the chelating Schiff base sidearm.[16]

-

Medicinal Chemistry and Drug Development: The compound serves as a scaffold for pharmacologically active molecules. Schiff bases derived from it have shown promising biological activities, including antimicrobial and antioxidant properties.[1] Its structure is also incorporated into more complex heterocyclic systems being investigated for therapeutic applications.[17][18]

-

Materials Science: It is used in the synthesis of polymers and metal-organic frameworks (MOFs). The ability to form stable complexes with metal ions is leveraged to build novel materials with specific catalytic, adsorbent, or luminescent properties.[1]

Conclusion

From its origins in the classical era of organic chemistry to its current role as a sophisticated molecular building block, the journey of this compound mirrors the evolution of synthetic chemistry itself. The development of its synthesis from the low-yielding, harsh conditions of the Reimer-Tiemann reaction to the efficient and mild Vilsmeier-Haack protocol demonstrates a clear progression towards greater control and precision. Today, this compound is not merely a historical curiosity but a vital and actively utilized intermediate, enabling innovation across diverse scientific fields, from environmental sensing to the development of next-generation therapeutics. Its rich history and continued relevance underscore its status as a truly foundational molecule in the synthetic chemist's toolkit.

References

- 1. Buy this compound | 91136-43-5 [smolecule.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Making sure you're not a bot! [ask.orkg.org]

- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 11. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. jk-sci.com [jk-sci.com]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]

- 18. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

A-Z Guide to 3-Hydroxy-1-naphthaldehyde: Exploring Future Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1-naphthaldehyde stands as a pivotal precursor molecule, a versatile scaffold ripe with potential across divergent scientific disciplines. Its unique structure, featuring a reactive aldehyde and a hydroxyl group on a naphthalene backbone, makes it an attractive starting point for the synthesis of a vast array of derivatives. This guide delves into the untapped research avenues for this compound, moving beyond established applications to explore novel frontiers in medicinal chemistry, materials science, and catalysis. We will dissect the causality behind experimental designs, provide actionable protocols for synthesis and analysis, and illuminate the path for future innovations. This document serves not as a mere review, but as a strategic whitepaper designed to inspire and direct the next wave of scientific inquiry into this fascinating molecule.

Part 1: The Core Compound: Properties and Synthesis

This compound (C₁₁H₈O₂) is a pale yellow crystalline solid with a molecular weight of 172.18 g/mol .[1][2] Its structure is characterized by a naphthalene ring system substituted with a hydroxyl (-OH) group at the 3-position and an aldehyde (-CHO) group at the 1-position.[1] This specific arrangement of functional groups imparts a unique reactivity, making it a valuable intermediate in organic synthesis.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and purity. A common and effective method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol (in this case, 2-naphthol) in a basic solution with chloroform.[3]

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

-

Dissolution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-naphthol (0.69 mole) in 95% ethanol.

-

Basification: While stirring, rapidly add a solution of sodium hydroxide (5 moles) in water.

-

Reaction Initiation: Heat the solution to 70-80°C on a steam bath.

-

Chloroform Addition: Add chloroform (1.1 moles) dropwise at a rate that maintains gentle reflux. The reaction is indicated by the formation of a deep blue color.[3]

-

Reaction Completion: Continue stirring for 1 hour after the chloroform addition is complete. The sodium salt of the aldehyde will precipitate.

-

Workup: Remove ethanol and excess chloroform by distillation. Acidify the residue with hydrochloric acid until it is acidic to Congo red paper.

-

Purification: The resulting oil is separated, washed with hot water, and then purified by vacuum distillation to yield this compound.[3]

Causality: The strong basic conditions deprotonate the hydroxyl group of 2-naphthol, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by dichlorocarbene, the reactive intermediate generated from chloroform and sodium hydroxide. The ortho-position is preferentially formylated due to the directing effect of the phenoxide group.

Part 2: Frontiers in Medicinal Chemistry

The true potential of this compound in drug discovery lies in its ability to serve as a scaffold for the synthesis of diverse bioactive molecules, primarily through the versatile chemistry of its aldehyde group.

Schiff Base Derivatives: A Hub of Biological Activity

Condensation of this compound with various primary amines readily forms Schiff bases (imines), compounds characterized by an azomethine (-C=N-) group.[4][5][6] These Schiff bases and their metal complexes have demonstrated a wide spectrum of biological activities.[6][7][8]

Potential Research Areas:

-

Novel Antimicrobial Agents: While the antibacterial and antifungal properties of some this compound Schiff bases are known, there is a significant opportunity to explore their efficacy against multidrug-resistant (MDR) pathogens.[1][6] Future research should focus on synthesizing libraries of Schiff bases with diverse amine substituents and screening them against clinically relevant MDR strains. Mechanistic studies to elucidate their mode of action (e.g., cell wall disruption, enzyme inhibition) are crucial.

-

Targeted Anticancer Therapies: Naphthalene derivatives have shown promise as anticancer agents.[9][10][11] The focus should now shift to designing Schiff bases that can selectively target cancer cells. This could involve incorporating moieties that bind to specific cancer cell receptors or exploiting the altered pH of the tumor microenvironment. Evaluating the cytotoxic effects on a panel of cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), is a critical step.[9][12]

-

Anti-inflammatory Drug Candidates: The anti-inflammatory potential of Schiff bases derived from this scaffold remains largely unexplored.[5] Research should be directed towards synthesizing derivatives and evaluating their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).

Experimental Workflow: Synthesis and Evaluation of Schiff Base Derivatives

Caption: Workflow for Schiff base synthesis and bio-evaluation.

Chalcone Derivatives: Emerging Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system, can be synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones. These compounds are known to possess significant anticancer activity.[9]

Research Directive:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this compound-based chalcones is warranted. By synthesizing a series of chalcones with different substituents on the acetophenone ring, researchers can identify the key structural features that contribute to enhanced cytotoxicity against specific cancer cell lines.

-

Mechanism of Action: Elucidating the mechanism by which these chalcones induce cancer cell death is a critical research area. Potential mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[12]

Part 3: Innovations in Materials Science

The unique photophysical properties of the naphthalene ring system make this compound an excellent building block for advanced materials.[13]

Fluorescent Probes and Chemosensors

Derivatives of this compound, particularly Schiff bases, can act as highly sensitive and selective fluorescent probes for the detection of metal ions.[13][14] The binding of a metal ion to the Schiff base ligand can lead to a significant change in its fluorescence properties, a phenomenon known as chelation-enhanced fluorescence (CHEF).[13]

Untapped Potential:

-

Detection of Biologically Relevant Ions: While probes for ions like Al³⁺ have been developed, there is a need for probes that can selectively detect other biologically important ions such as Zn²⁺, Cu²⁺, and Fe³⁺ in living cells.[13][14][15]

-

Sensing of Environmental Pollutants: The development of fluorescent probes for the detection of heavy metal pollutants like Hg²⁺ and Ag⁺ in environmental samples is a promising research avenue.[16]

-

Ratiometric Sensing: Designing ratiometric fluorescent probes that exhibit a shift in the emission wavelength upon ion binding would offer more accurate and reliable detection by minimizing background interference.

Quantitative Data for a Naphthalene-Based Al³⁺ Probe

| Parameter | Value | Reference |

| Analyte | Al³⁺ | [14] |

| Detection Limit | 0.66 µM | [14] |

| Stoichiometry (Probe:Al³⁺) | 1:1 | [14] |

| Emission Max (with Al³⁺) | 470 nm | [14] |

Experimental Workflow: Development of a Fluorescent Ion Probe

Caption: Workflow for fluorescent probe development.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as ligands for metal ions opens up the possibility of constructing coordination polymers and MOFs.[1][4] These materials have potential applications in gas storage, catalysis, and sensing.

Future Research Directions:

-

Catalysis: Developing MOFs with catalytically active metal centers, where the this compound-derived ligand provides a specific steric and electronic environment, could lead to novel catalysts for organic transformations.

-

Luminescent Materials: The incorporation of the fluorescent naphthalene moiety into MOFs could result in luminescent materials for applications in sensing and solid-state lighting.

Part 4: Conclusion and Future Outlook

This compound is far more than a simple organic molecule; it is a launchpad for innovation. The research areas outlined in this guide represent a fraction of the possibilities. By leveraging the versatile chemistry of its functional groups and the inherent properties of its naphthalene core, scientists can continue to develop novel compounds and materials with significant societal impact. The key to unlocking this potential lies in a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and materials characterization. The future of this compound research is bright, with countless discoveries waiting to be made.

References

- 1. Buy this compound | 91136-43-5 [smolecule.com]

- 2. This compound | 91136-43-5 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. ijfmr.com [ijfmr.com]

- 6. ajol.info [ajol.info]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of novel naphthol diazenyl scaffold based Schiff bases as potential antimicrobial and cytotoxic agents against human colorectal carcinoma cell line (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. internationaljournalssrg.org [internationaljournalssrg.org]

- 15. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 16. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Schiff Bases from 3-Hydroxy-1-naphthaldehyde

Introduction: The Significance of Naphthaldehyde-Derived Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of modern coordination chemistry and medicinal research. First reported by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Among the vast library of precursors, 3-Hydroxy-1-naphthaldehyde stands out as a privileged scaffold. Its inherent structural features—a reactive aldehyde group, a phenolic hydroxyl group, and an extended aromatic system—impart unique electronic and steric properties to the resulting Schiff bases.

These derivatives are not merely synthetic curiosities; they are potent molecules with a wide spectrum of applications. Their ability to form stable complexes with various metal ions makes them invaluable in catalysis and as chemosensors.[3][4] Furthermore, the biological activities of these compounds are extensively documented, with reports of antibacterial, antifungal, antioxidant, and antitumor properties, positioning them as promising leads in drug development.[2][4][5]

This guide provides an in-depth exploration of the synthesis of Schiff bases from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the principles, methodologies, and characterization techniques essential for successful and reproducible synthesis.

Section 1: The Core Synthesis - Mechanism and Principles

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary, often acid-catalyzed, steps:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated (typically by an acid catalyst), forming a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine (Schiff base) product.

The presence of a small amount of an acid catalyst, such as glacial acetic acid or sulfuric acid, is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[6]

Reaction Mechanism: Acid-Catalyzed Schiff Base Formation

Caption: General mechanism for acid-catalyzed Schiff base synthesis.

Section 2: Synthetic Methodologies

Several methods can be employed for the synthesis of Schiff bases from this compound. The choice of method often depends on the desired reaction time, yield, and adherence to green chemistry principles.

Method 1: Conventional Reflux

This is the most traditional and widely used method. It involves heating the reactants in a suitable solvent under reflux for several hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent serves to dissolve the reactants and facilitate molecular collisions. Ethanol is a common solvent choice due to its ability to dissolve both the aldehyde and many primary amines, its relatively high boiling point for reflux, and its ease of removal.[7]

Method 2: Microwave-Assisted Synthesis

A modern, green chemistry approach that utilizes microwave irradiation to dramatically accelerate the reaction.

-

Rationale: Microwave energy directly interacts with polar molecules (like the reactants and solvent), causing rapid and uniform heating. This leads to a significant reduction in reaction time—often from hours to minutes—and frequently results in higher product yields compared to conventional methods.[6][8][9] This technique often requires minimal or no solvent, further enhancing its green credentials.[1][10]

Method 3: Mechanochemical (Grinding) Method

This solvent-free method involves grinding the solid reactants together, sometimes with a catalytic amount of liquid (Liquid-Assisted Grinding, LAG).

-

Rationale: This technique avoids the use of bulk solvents, making it an environmentally friendly option. The mechanical energy from grinding initiates the reaction at the solid-solid interface. It is particularly effective for crystalline reactants and can lead to high yields in a short amount of time.[9][11]

Comparison of Synthetic Methods

| Method | Typical Reaction Time | Typical Yield | Solvent Usage | Key Advantages | Key Disadvantages |

| Conventional Reflux | 2 - 6 hours[7] | 65 - 85% | High (e.g., Ethanol, Methanol) | Simple setup, widely accessible | Long reaction times, high energy consumption, solvent waste |

| Microwave-Assisted | 2 - 10 minutes[6][10] | 85 - 96% | Low to None | Extremely fast, high yields, energy efficient | Requires specialized microwave reactor |

| Mechanochemical | 10 - 20 minutes | ~95% | None (Solvent-free) | Environmentally friendly, fast, simple | May not be suitable for all reactants (oily/low melting) |

Section 3: Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure for Conventional Synthesis

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine (e.g., aniline derivative) in a 1:1 molar ratio.

Materials:

-

This compound

-

Primary Amine (R-NH₂)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker, Buchner funnel, filter paper

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.72 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

-

Amine Addition: To this solution, add an equimolar amount of the selected primary amine (10 mmol).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The catalyst is essential to protonate the carbonyl group, thereby activating it for nucleophilic attack.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours.[7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will often precipitate. If not, the volume can be reduced by rotary evaporation, or the mixture can be poured into crushed ice to induce precipitation.[8]

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the purified product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50-60 °C).

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.[8]

Experimental Workflow: Conventional Synthesis

Caption: Step-by-step workflow for conventional Schiff base synthesis.

Section 4: Characterization and Validation